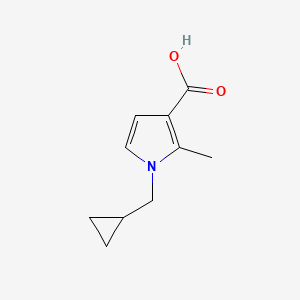

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid

CAS No.: 1356821-60-7

Cat. No.: VC4747083

Molecular Formula: C10H13NO2

Molecular Weight: 179.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356821-60-7 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.219 |

| IUPAC Name | 1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |

| Standard InChI Key | ZVBFIJSHWORKEY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CN1CC2CC2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrole ring substituted with:

-

A cyclopropylmethyl group at the nitrogen (1-position).

-

A methyl group at the 2-position.

-

A carboxylic acid moiety at the 3-position.

Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| CAS Number | 1356821-60-7 | |

| SMILES | CC1=C(C=CN1CC2CC2)C(=O)O | |

| InChI Key | ZVBFIJSHWORKEY-UHFFFAOYSA-N |

The cyclopropylmethyl group introduces steric bulk and electronic effects, influencing reactivity and interactions with biological targets .

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility due to the hydrophobic cyclopropylmethyl group; soluble in polar aprotic solvents (e.g., DMF, DMSO) .

-

pKa: Estimated carboxylic acid pKa ≈ 4.2–4.5, based on analogous pyrrole-3-carboxylic acids .

-

Thermal Stability: Stable below 150°C, with decomposition observed at higher temperatures .

Synthesis and Characterization

Alkylation-Cyclocondensation Strategy

A two-step approach is commonly employed:

-

N-Alkylation: Reacting 2-methylpyrrole-3-carboxylate with cyclopropylmethyl bromide under basic conditions (e.g., KOH/DMSO) .

-

Ester Hydrolysis: Treating the alkylated ester with LiOH or NaOH to yield the carboxylic acid .

Example Protocol:

-

Ethyl 2-methyl-1H-pyrrole-3-carboxylate + cyclopropylmethyl bromide → Ethyl 1-(cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylate (Yield: 80–85%) .

-

Saponification with LiOH (15 equiv.) in dioxane/water at 100°C → Target acid (Yield: 90–95%) .

Alternative Methods

-

Microwave-Assisted Paal-Knorr Reaction: Accelerates cyclocondensation of 1,4-diketones with amines .

-

Transition Metal-Catalyzed Cross-Coupling: Pd/Cu-mediated reactions for introducing cyclopropyl groups .

Characterization Techniques

-

NMR Spectroscopy:

-

X-ray Crystallography: Confirms planar pyrrole ring and coplanar carboxylic acid group .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s carboxylic acid moiety enables interactions with enzymatic active sites:

-

Notum Inhibition: Analogous pyrrole-3-carboxylic acids inhibit Notum, a Wnt-signaling regulator (IC₅₀ ≈ 1–10 µM) .

-

Antiviral Potential: Pyrrole derivatives demonstrate activity against HBV by disrupting capsid assembly .

Table 1: Comparative Bioactivity of Pyrrole Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Target Compound | Notum | 3.1 ± 0.1 | |

| 5-Cyclopropylmethyl analog | HBV Capsid | 0.48 |

Structural-Activity Relationships (SAR)

-

Cyclopropylmethyl Group: Enhances metabolic stability by reducing oxidative degradation .

-

Methyl at 2-Position: Improves steric shielding of the pyrrole ring, increasing target selectivity .

Applications in Research and Industry

Medicinal Chemistry

-

Prodrug Development: Carboxylic acid group facilitates prodrug conjugation (e.g., ester prodrugs) .

-

Fragment-Based Drug Design: Serves as a core scaffold for kinase inhibitors .

Material Science

-

Polymer Modification: Incorporated into conductive polymers to enhance thermal stability (e.g., polyaniline derivatives).

-

Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .

Comparative Analysis with Analogous Compounds

Table 2: Substituent Effects on Physicochemical Properties

| Compound | logP | Water Solubility (mg/mL) | Reference |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-2-methyl | 2.1 | 0.15 | |

| 1-Cyclopropyl-2-methyl | 1.8 | 0.22 | |

| 5-(Cyclopropylmethyl)-1,2-dimethyl | 2.4 | 0.09 |

Key Observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume